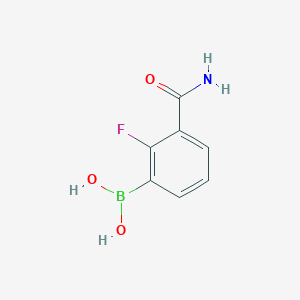![molecular formula C16H19N5O2 B2462262 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione CAS No. 838869-90-2](/img/structure/B2462262.png)
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase, decreasing the production of cyclic AMP in cells, and mediating a variety of physiological responses.
Mode of Action
This compound acts as a selective antagonist at the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, thereby inhibiting the receptor’s normal function.
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have reasonable bioavailability
Biochemical Analysis
Biochemical Properties
Its structure suggests that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge distribution, and functional groups .
Cellular Effects
The cellular effects of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione are currently unknown. Given its structure, it may influence cell function by interacting with various cellular components. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10(11-7-5-4-6-8-11)17-9-12-18-13-14(19-12)20(2)16(23)21(3)15(13)22/h4-8,10,17H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMPFGUQVKAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

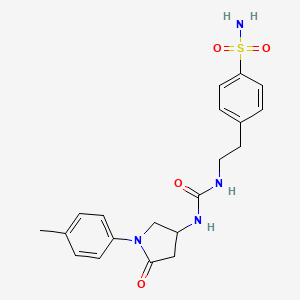
![N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2462184.png)
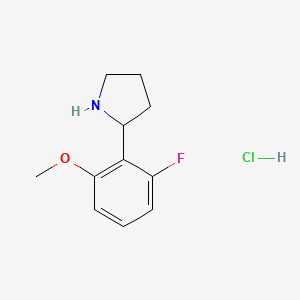
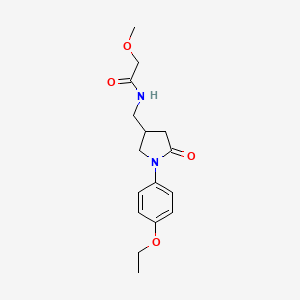
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)
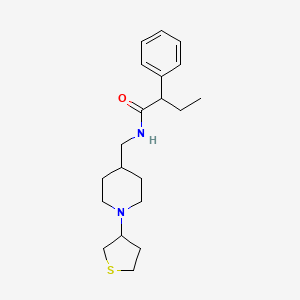

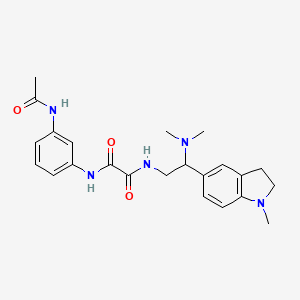
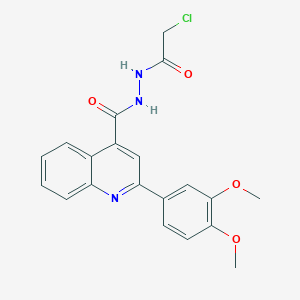
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2462198.png)
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2462199.png)
